2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene
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Overview
Description
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene is an organosilicon compound that features a thiophene ring substituted with three chlorine atoms and a dimethylphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene typically involves the introduction of the dimethylphenylsilyl group to a thiophene ring that has been pre-substituted with chlorine atoms. One common method is the use of a Grignard reagent, where the thiophene derivative is reacted with a dimethylphenylsilyl chloride in the presence of a catalyst such as copper(I) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to hydrogen, leading to dechlorinated thiophene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene exerts its effects involves interactions with various molecular targets. The dimethylphenylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chlorine atoms on the thiophene ring can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Dimethylphenylsilyl)-piperidine-N-oxide
Uniqueness
Compared to similar compounds, 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene is unique due to the presence of three chlorine atoms on the thiophene ring. This substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
35189-83-4 |
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Molecular Formula |
C12H11Cl3SSi |
Molecular Weight |
321.7 g/mol |
IUPAC Name |
dimethyl-phenyl-(3,4,5-trichlorothiophen-2-yl)silane |
InChI |
InChI=1S/C12H11Cl3SSi/c1-17(2,8-6-4-3-5-7-8)12-10(14)9(13)11(15)16-12/h3-7H,1-2H3 |
InChI Key |
DJHUGRNIWDOXOM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=C(C(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
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